![molecular formula C13H15ClN2S B5560043 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione CAS No. 37489-48-8](/img/structure/B5560043.png)
1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione
Overview
Description
1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione, also known as CCT137690, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potential anticancer agent due to its ability to inhibit the activity of a protein called Mps1 kinase, which plays a critical role in the regulation of cell division. Since then, CCT137690 has been studied extensively for its potential applications in cancer therapy and other areas of biomedical research.
Mechanism of Action
The primary mechanism of action of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione is the inhibition of Mps1 kinase, which is a critical regulator of the mitotic checkpoint. This checkpoint ensures that chromosomes are properly aligned before cell division occurs, and defects in this process can lead to the development of cancer. By inhibiting Mps1 kinase, 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione disrupts the mitotic checkpoint and induces cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the replication of the hepatitis C virus and to enhance the differentiation of human embryonic stem cells. It has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione is its specificity for Mps1 kinase, which makes it a valuable tool for studying the role of this protein in cell division and cancer development. However, one limitation of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione is its relatively low potency compared to other Mps1 inhibitors. This can make it more difficult to achieve complete inhibition of Mps1 kinase activity in some experimental settings.
Future Directions
There are several potential future directions for research on 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione. One area of interest is the development of more potent and selective Mps1 inhibitors that could be used for cancer therapy. Another potential direction is the investigation of the effects of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione on other cellular processes, such as DNA repair and cell death pathways. Finally, the use of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione in combination with other anticancer drugs could be explored as a potential strategy to enhance the effectiveness of cancer therapy.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione is a complex process that involves several steps. The first step is the preparation of 4-chlorobenzaldehyde, which is then reacted with 4,4,6-trimethyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile to form the intermediate compound 1-(4-chlorophenyl)-4,4,6-trimethyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile. This intermediate is then treated with a reducing agent to produce the final product, 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione.
Scientific Research Applications
1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been found to enhance the effectiveness of other anticancer drugs, such as paclitaxel and doxorubicin.
properties
IUPAC Name |
3-(4-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQHCJOWRXAOJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190939 | |
Record name | 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- | |
CAS RN |
37489-48-8 | |
Record name | 1-(4-Chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037489488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC49829 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608287 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S7632S3X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.